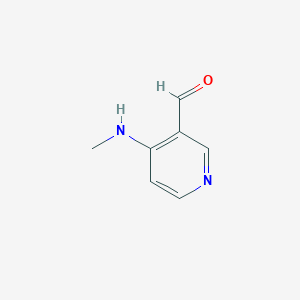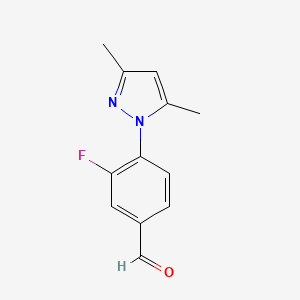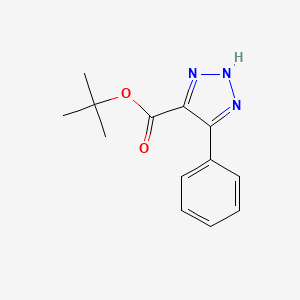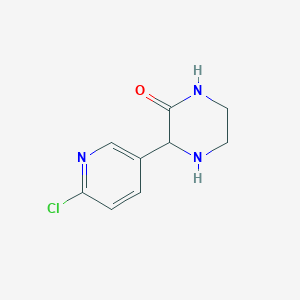
3-(6-Chloro-3-pyridinyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Chloro-3-pyridinyl)-2-piperazinone: is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a piperazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Chloro-3-pyridinyl)-2-piperazinone typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the piperazinone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(6-Chloro-3-pyridinyl)-2-piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(6-Chloro-3-pyridinyl)-2-piperazinone is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its activity against various diseases and conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical structure makes it valuable for the development of new materials and products .
Wirkmechanismus
The mechanism of action of 3-(6-Chloro-3-pyridinyl)-2-piperazinone involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, disrupting the normal transmission of nerve impulses. This leads to the inhibition of neurotransmission, which can have various effects depending on the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure but different functional groups
Thiacloprid: Another neonicotinoid insecticide with a thiazolidine ring instead of a piperazinone ring.
Uniqueness: 3-(6-Chloro-3-pyridinyl)-2-piperazinone is unique due to its specific combination of a pyridine ring with a piperazinone ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H10ClN3O |
|---|---|
Molekulargewicht |
211.65 g/mol |
IUPAC-Name |
3-(6-chloropyridin-3-yl)piperazin-2-one |
InChI |
InChI=1S/C9H10ClN3O/c10-7-2-1-6(5-13-7)8-9(14)12-4-3-11-8/h1-2,5,8,11H,3-4H2,(H,12,14) |
InChI-Schlüssel |
FKDNPTDMTNIXEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C(N1)C2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487964.png)
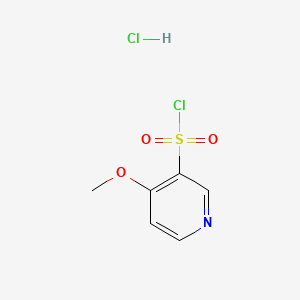
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B13487972.png)

![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine](/img/structure/B13487986.png)

![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
